Lipophilicity (XLogP3) Comparison: Optimized Intermediate LogP for Blood-Brain Barrier Penetration Studies
N-benzyl-3-methoxypropan-1-amine exhibits an XLogP3 value of 1.5, positioning it between the more hydrophilic hydroxyl analog (XLogP3 = 1.0) and the more lipophilic ethoxy analog (XLogP3 = 1.9) [1][2][3]. This intermediate lipophilicity is often favored for central nervous system (CNS) drug candidates due to balanced membrane permeability and aqueous solubility [4].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | N-benzyl-3-aminopropanol: 1.0; N-benzyl-3-ethoxypropan-1-amine: 1.9 |
| Quantified Difference | 0.5 log unit lower than ethoxy analog; 0.5 log unit higher than hydroxyl analog |
| Conditions | PubChem computed property using XLogP3 algorithm (2025.09.15 release) |
Why This Matters
Lipophilicity directly influences passive diffusion across biological membranes and organic solvent solubility, making this compound a rationally chosen scaffold for CNS-targeted medicinal chemistry campaigns where a LogP of 1.5 falls within the optimal range for blood-brain barrier penetration.
- [1] PubChem. N-benzyl-3-methoxypropan-1-amine. National Center for Biotechnology Information. CID 5102816. https://pubchem.ncbi.nlm.nih.gov/compound/32857-21-9 View Source
- [2] PubChem. 3-(Benzylamino)propanol. National Center for Biotechnology Information. CID 78448. https://pubchem.ncbi.nlm.nih.gov/compound/4720-29-0 View Source
- [3] PubChem. Benzyl(3-ethoxypropyl)amine. National Center for Biotechnology Information. CID 4716359. https://pubchem.ncbi.nlm.nih.gov/compound/869942-64-3 View Source
- [4] Pajouhesh, H.; Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2(4), 541–553. View Source
